molecular formula C11H21ClN2O2 B13512821 tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride

Cat. No.: B13512821
M. Wt: 248.75 g/mol
InChI Key: OGTYMYURKPLJJK-UHFFFAOYSA-N
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Description

The compound tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is a bicyclic carbamate derivative with a fused norbornane-like structure. Key attributes include:

  • Structural Features:
    • A bicyclo[2.2.1]heptane core with a nitrogen atom at position 2 (2-azabicyclo).
    • A tert-butyl carbamate (-OC(=O)NH-) group at the 4-position.
    • Hydrochloride salt formation, enhancing solubility and stability .
  • Physicochemical Properties:
    • Predicted collision cross-section (CCS) for the free base: 149.4 Ų for [M+H]+ adduct .
    • SMILES: CC(C)(C)OC(=O)NC12CCC(C1)NC2 .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-11-5-4-8(6-11)12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H

InChI Key

OGTYMYURKPLJJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)NC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptane with a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Various substituted carbamates.

    Hydrolysis: 2-azabicyclo[2.2.1]heptane and carbon dioxide.

    Oxidation and Reduction: Different oxidized or reduced derivatives of the bicyclic structure.

Scientific Research Applications

Chemistry: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is primarily related to its ability to interact with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous bicyclic carbamates, focusing on structural variations, molecular properties, and available data.

Table 1: Structural and Molecular Comparison

Compound Name (Hydrochloride Salt) Bicyclo System Substituent Position Molecular Formula (Free Base) CAS Number Key Features/Data
Target compound [2.2.1] 4-yl C₁₁H₂₀N₂O₂ Not provided CCS: 149.4 Ų ([M+H]+)
tert-butyl N-{2-azabicyclo[2.2.1]heptan-5-yl}carbamate [2.2.1] 5-yl C₁₁H₂₀N₂O₂ 1932203-04-7 Stereochemical variation
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate [2.2.2] 6-yl Likely C₁₂H₂₂N₂O₂ Not provided Larger ring system
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate [4.1.0] 6-yl C₁₁H₂₀N₂O₂ 880545-32-4 Fused cyclopropane ring
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Non-bicyclic Cyclohexane C₁₁H₂₂N₂O₂ 1298101-47-9 Open-chain analog

Key Observations

a) Impact of Bicyclo System
  • Ring Size and Strain: The [2.2.1] system (norbornane analog) imposes greater ring strain compared to [2.2.2] (larger, more flexible) or [4.1.0] (cyclopropane-fused) systems. This affects reactivity and conformational stability .
  • Biological Relevance :
    • [2.2.1] systems are common in drug discovery due to their rigidity, which enhances target binding selectivity. For example, the 4-yl substitution in the target compound may optimize steric interactions in enzyme active sites .
b) Substituent Position and Stereochemistry
  • Positional Isomerism: The 4-yl vs.
  • Stereochemical Complexity :
    • Derivatives like (1R,4R,5S)-configured analogs (e.g., PBLJ2731 in ) highlight the role of stereochemistry in pharmacological activity, though specific data are unavailable .
c) Physicochemical Properties
  • Collision Cross-Section (CCS) :
    • The target compound’s CCS (149.4 Ų) suggests a compact structure. Larger systems (e.g., [2.2.2]) likely exhibit higher CCS values, though data are absent .
  • Solubility :
    • Hydrochloride salts improve aqueous solubility across all analogs, critical for bioavailability .

Biological Activity

Tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the field of neuropharmacology. Its unique bicyclic structure allows for interactions with various biological targets, making it a subject of interest for researchers exploring enzyme inhibition and receptor modulation.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.30 g/mol
  • CAS Number : 155895082

The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly through the inhibition of cholinesterases. The bicyclic structure facilitates effective binding within active sites of enzymes, potentially modulating their activity through covalent interactions with nucleophilic residues.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission, and their inhibition can lead to increased levels of acetylcholine, thereby enhancing synaptic transmission.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Rivastigmine0.0150.005
Galantamine0.0200.010
This compoundTBDTBD

Note : The specific IC50 values for this compound are yet to be determined in comparative studies.

Case Studies

A recent study focused on the synthesis and biological evaluation of related bicyclic compounds demonstrated that modifications at the nitrogen atom significantly influenced the inhibitory potency against AChE and BChE. The findings suggested that the presence of specific functional groups could enhance binding affinity and selectivity towards these enzymes.

Research Findings

In vitro assays have shown that compounds containing the azabicyclic structure can effectively inhibit cholinesterases, suggesting potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive disorders.

Structure-Activity Relationship (SAR)

Molecular modeling studies have been conducted to understand the SAR of bicyclic carbamates:

  • Binding Affinity : Structural modifications at the nitrogen atom can alter binding affinity to AChE and BChE.
  • Selectivity : Certain derivatives exhibited selective inhibition towards BChE compared to AChE, indicating potential for targeted therapies.

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